molecular formula C11H8BrNO B13666515 1-(6-Bromoquinolin-4-yl)ethanone

1-(6-Bromoquinolin-4-yl)ethanone

Cat. No.: B13666515
M. Wt: 250.09 g/mol
InChI Key: DRTLKTMKRVWHSA-UHFFFAOYSA-N
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Description

1-(6-Bromoquinolin-4-yl)ethanone is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a bromine atom at the 6th position of the quinoline ring and an ethanone group at the 1st position, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Bromoquinolin-4-yl)ethanone can be synthesized through various methods. One common approach involves the bromination of quinoline derivatives followed by the introduction of the ethanone group. For instance, starting with 6-bromoquinoline, the compound can be synthesized by reacting it with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and acetylation processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromoquinolin-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group, resulting in 1-(6-Bromoquinolin-4-yl)ethanol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Scientific Research Applications

1-(6-Bromoquinolin-4-yl)ethanone has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

    Medicine: Quinoline derivatives, including this compound, are explored for their potential as antimalarial, anticancer, and antimicrobial agents.

    Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Bromoquinolin-4-yl)ethanone largely depends on its application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand, interfering with specific biological pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. Additionally, the compound’s quinoline core allows it to interact with DNA and RNA, potentially disrupting nucleic acid functions .

Comparison with Similar Compounds

    1-(3-Bromoquinolin-6-yl)ethanone: Similar in structure but with the bromine atom at the 3rd position.

    1-(7-Bromoquinolin-4-yl)ethanone: Similar but with the bromine atom at the 7th position.

    Quinoline-4-carboxylic acid: An oxidized derivative of quinoline.

Uniqueness: 1-(6-Bromoquinolin-4-yl)ethanone is unique due to its specific substitution pattern, which influences its reactivity and biological activity.

Properties

Molecular Formula

C11H8BrNO

Molecular Weight

250.09 g/mol

IUPAC Name

1-(6-bromoquinolin-4-yl)ethanone

InChI

InChI=1S/C11H8BrNO/c1-7(14)9-4-5-13-11-3-2-8(12)6-10(9)11/h2-6H,1H3

InChI Key

DRTLKTMKRVWHSA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C=C(C=CC2=NC=C1)Br

Origin of Product

United States

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